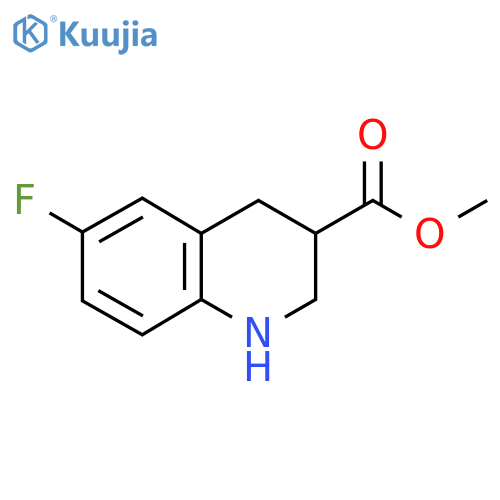Cas no 1500999-38-1 (Methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate)

1500999-38-1 structure
商品名:Methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate
CAS番号:1500999-38-1
MF:C11H12FNO2
メガワット:209.216886520386
MDL:MFCD26664769
CID:5603176
PubChem ID:83754270
Methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-6510386
- 1500999-38-1
- methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate
- Methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate
-
- MDL: MFCD26664769
- インチ: 1S/C11H12FNO2/c1-15-11(14)8-4-7-5-9(12)2-3-10(7)13-6-8/h2-3,5,8,13H,4,6H2,1H3
- InChIKey: VWTZUIYFIJHLHP-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC2=C(C=1)CC(C(=O)OC)CN2
計算された属性
- せいみつぶんしりょう: 209.08520679g/mol
- どういたいしつりょう: 209.08520679g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 38.3Ų
Methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6510386-0.25g |
methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate |
1500999-38-1 | 0.25g |
$880.0 | 2023-08-31 | ||
| Enamine | EN300-6510386-5.0g |
methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate |
1500999-38-1 | 5g |
$3147.0 | 2023-05-25 | ||
| Enamine | EN300-6510386-1.0g |
methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate |
1500999-38-1 | 1g |
$1086.0 | 2023-05-25 | ||
| Enamine | EN300-6510386-10g |
methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate |
1500999-38-1 | 10g |
$4114.0 | 2023-08-31 | ||
| Enamine | EN300-6510386-0.05g |
methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate |
1500999-38-1 | 0.05g |
$803.0 | 2023-08-31 | ||
| Enamine | EN300-6510386-2.5g |
methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate |
1500999-38-1 | 2.5g |
$1874.0 | 2023-08-31 | ||
| Enamine | EN300-6510386-10.0g |
methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate |
1500999-38-1 | 10g |
$4667.0 | 2023-05-25 | ||
| Enamine | EN300-6510386-5g |
methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate |
1500999-38-1 | 5g |
$2774.0 | 2023-08-31 | ||
| Enamine | EN300-6510386-0.5g |
methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate |
1500999-38-1 | 0.5g |
$919.0 | 2023-08-31 | ||
| Enamine | EN300-6510386-0.1g |
methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate |
1500999-38-1 | 0.1g |
$842.0 | 2023-08-31 |
Methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate 関連文献
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
1500999-38-1 (Methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate) 関連製品
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
